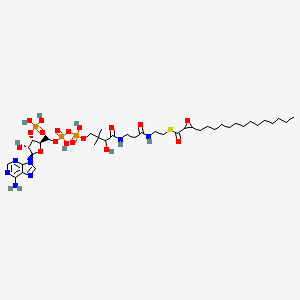
2-Tetradecylglycidyl-coa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tetradecylglycidyl-coa, also known as this compound, is a useful research compound. Its molecular formula is C38H66N7O18P3S and its molecular weight is 1034 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Fatty Acid Oxidation
Research indicates that TDGA-CoA effectively inhibits fatty acid oxidation in isolated rat liver mitochondria. In vitro studies have reported a decrease in the maximum velocity (Vmax) of CPT activity by up to 66% following administration of TDGA-CoA . This inhibition is stereospecific and occurs rapidly, emphasizing the compound's potential as a tool for studying fatty acid metabolism and its dysregulation in metabolic diseases.
Implications in Metabolic Disorders
Given the role of CPT-A in fatty acid metabolism, TDGA-CoA's inhibitory effects may have therapeutic implications for conditions characterized by altered lipid metabolism, such as obesity and type 2 diabetes. By modulating CPT activity, TDGA-CoA could potentially influence energy homeostasis and insulin sensitivity .
Case Study: Fatty Acid Metabolism in Rats
In a controlled study involving overnight-fasted rats, administration of TDGA led to observable changes in mitochondrial function. The compound was found to increase the Km for carnitine while decreasing the Vmax of CPT activity, indicating a shift in enzyme kinetics that could affect overall fatty acid metabolism .
Experimental Findings: Enzyme Binding
Further investigations using radiolabeled TDGA-CoA demonstrated specific binding to mitochondrial proteins, correlating with enzyme inhibition rates. This binding was time-dependent and reached saturation at approximately 16 pmol/mg mitochondrial protein, highlighting the interaction between TDGA-CoA and mitochondrial enzymes involved in fatty acid metabolism .
Future Research Directions
The unique properties of TDGA-CoA present several avenues for future research:
- Therapeutic Applications : Investigating the potential use of TDGA-CoA as a therapeutic agent in metabolic disorders.
- Mechanistic Studies : Further elucidating the molecular mechanisms behind its inhibitory action on CPT-A and other related enzymes.
- Comparative Studies : Evaluating the effects of TDGA-CoA against other known inhibitors to establish its relative efficacy and safety profile.
Eigenschaften
CAS-Nummer |
92142-38-6 |
|---|---|
Molekularformel |
C38H66N7O18P3S |
Molekulargewicht |
1034 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-tetradecyloxirane-2-carbothioate |
InChI |
InChI=1S/C38H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-31(60-25)37(50)67-20-19-40-27(46)17-18-41-35(49)32(48)38(2,3)22-59-66(56,57)63-65(54,55)58-21-26-30(62-64(51,52)53)29(47)36(61-26)45-24-44-28-33(39)42-23-43-34(28)45/h23-26,29-32,36,47-48H,4-22H2,1-3H3,(H,40,46)(H,41,49)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t25?,26-,29-,30-,31?,32?,36-/m1/s1 |
InChI-Schlüssel |
LJTIPAOHBLCAGI-HWXGPAGYSA-N |
SMILES |
CCCCCCCCCCCCCCC1C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCC1C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC1C(O1)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Synonyme |
2-tetradecylglycidyl-CoA 2-tetradecylglycidyl-coenzyme A coenzyme A, 2-tetradecylglycidyl McN 4924 NcN-4924 TDGA-CoA TG-CoA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















